(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O5/c1-33-22-12-16(11-19(26)23(22)34-14-15-6-8-18(25)9-7-15)10-17(13-27)24(30)28-20-4-2-3-5-21(20)29(31)32/h2-12H,14H2,1H3,(H,28,30)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBZINOSHQVKJD-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediates
Synthesis of Cyanoacetamide Intermediates
The initial stage in the synthesis involves the preparation of a suitable N-(2-nitrophenyl)cyanoacetamide intermediate. This can be accomplished through the reaction of 2-nitroaniline with cyanoacetic acid or its derivatives.
Based on synthetic procedures for related compounds, the preparation of N-(2-nitrophenyl)cyanoacetamide can be achieved through various methods:
Direct Amidation Method
This approach involves the direct coupling of cyanoacetic acid with 2-nitroaniline using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in N,N-dimethylformamide (DMF).
Table 1. Reaction Conditions for Direct Amidation Approach
| Reagents | Solvent | Temperature | Duration | Catalyst/Additive | Expected Yield |
|---|---|---|---|---|---|
| Cyanoacetic acid + 2-nitroaniline | DMF | 10-15°C, then RT | 2-4h | DCC | 65-75% |
| Cyanoacetic acid + 2-nitroaniline | DCM | 0-5°C, then RT | 4-6h | EDC/HOBt | 60-70% |
This method is supported by similar procedures described for the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, where cyanoacetic acid is coupled with substituted anilines in DMF at controlled temperatures.
Transesterification-Amidation Approach
An alternative approach involves the reaction of ethyl cyanoacetate with 2-nitroaniline, which proceeds through a transesterification-amidation mechanism.
Table 2. Reaction Conditions for Transesterification-Amidation Approach
| Reagents | Solvent | Temperature | Duration | Catalyst/Additive | Expected Yield |
|---|---|---|---|---|---|
| Ethyl cyanoacetate + 2-nitroaniline | Solvent-free | 120-140°C | 2-4h | None | 55-65% |
| Ethyl cyanoacetate + 2-nitroaniline | Ethanol | Reflux | 8-12h | K₂CO₃ | 60-70% |
Preparation of 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde
The synthesis of the benzaldehyde component is crucial for the subsequent Knoevenagel condensation. This compound can be prepared through a series of transformations starting from 3-chloro-5-methoxyphenol:
- Etherification with 4-chlorobenzyl chloride to form 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzene
- Formylation to introduce the aldehyde group at the desired position
Table 3. Reaction Conditions for Etherification Step
| Base | Solvent | Temperature | Duration | Expected Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetone | Reflux | 6-8h | 75-85% |
| NaH | DMF | 0°C to RT | 3-5h | 80-90% |
The formylation step can be performed using various methods, including the Vilsmeier-Haack reaction or directed ortho-lithiation followed by reaction with DMF.
Knoevenagel Condensation Approaches
Classical Knoevenagel Condensation
The core synthetic step involves a Knoevenagel condensation between the prepared N-(2-nitrophenyl)cyanoacetamide and 3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde. This reaction typically proceeds in the presence of a base catalyst.
Table 4. Reaction Conditions for Knoevenagel Condensation
| Base Catalyst | Solvent | Temperature | Duration | Expected Yield | Reference |
|---|---|---|---|---|---|
| Triethylamine | Ethanol | Reflux | 2-4h | 70-80% | |
| Piperidine | Ethanol | Room temperature | 8-12h | 65-75% | |
| L-proline | Methanol | 40-50°C | 4-6h | 75-85% |
The Knoevenagel condensation generally produces the (E)-isomer with high stereoselectivity due to thermodynamic control. The reaction mechanism involves initial base-catalyzed deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Triethylorthoformate-Mediated Synthesis
An alternative approach is the triethylorthoformate-mediated synthesis, which has been extensively used for related compounds. This method typically yields higher stereoselectivity and purity.
Table 5. Reaction Conditions for Triethylorthoformate-Mediated Synthesis
This method has been successfully applied to the synthesis of various 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-[(substituted)amino]prop-2-enamide derivatives with yields ranging from 26% to 73%, depending on the substituents.
Optimized One-Pot Synthesis Methods
Direct One-Pot Synthesis from 2-Nitroaniline
A more efficient approach involves a one-pot synthesis starting from 2-nitroaniline, cyanoacetic acid derivatives, and the prepared benzaldehyde. This method eliminates the need to isolate the cyanoacetamide intermediate.
Table 6. Reaction Conditions for One-Pot Synthesis
| Reactants | Solvent | Temperature | Duration | Catalyst/Additive | Expected Yield |
|---|---|---|---|---|---|
| 2-Nitroaniline + Ethyl cyanoacetate + Benzaldehyde | Ethanol | Reflux | 6-8h | TEA | 60-70% |
| 2-Nitroaniline + Cyanoacetic acid + Benzaldehyde | DMF | 80-100°C | 4-6h | DCC/HOBt + TEA | 55-65% |
Base-Catalyzed One-Pot Method
Another efficient approach involves the use of a base catalyst in a one-pot procedure. This method has been reported for the synthesis of related (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide with high yields.
Table 7. Base-Catalyzed One-Pot Synthesis Conditions
| Base Catalyst | Solvent | Temperature | Duration | Expected Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 7-8h | 85-90% | |
| Triethylamine | Ethanol | Room temperature to reflux | 6-8h | 75-85% |
According to the report for a related compound, the reaction between N-phenyl-2-cyanoacetamide and 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine under reflux conditions resulted in a 90% yield. A similar approach could be adapted for the target compound.
Purification and Characterization
Purification Methods
The crude product can be purified using various techniques:
- Recrystallization from appropriate solvents (ethanol, ethyl acetate/hexanes)
- Column chromatography using silica gel with appropriate eluent systems
- Hot solvent washes followed by cold precipitation
Table 8. Purification Methods Comparison
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers advantages including shorter reaction times and potentially higher yields. This approach has been applied to related pyrazole derivatives.
Table 9. Microwave-Assisted Synthesis Conditions
| Reactants | Solvent | Temperature | Duration | Power Settings | Expected Yield |
|---|---|---|---|---|---|
| Cyanoacetamide + Benzaldehyde | Acetic acid | 110°C | 25 min | High absorption | 70-85% |
Green Chemistry Approaches
Several eco-friendly approaches could be considered for the synthesis of the target compound:
- Solvent-free conditions
- Use of recyclable catalysts
- Room temperature reactions with extended duration
Table 10. Green Chemistry Approaches
| Green Chemistry Approach | Conditions | Advantages | Limitations | Expected Yield |
|---|---|---|---|---|
| Solvent-free grinding | RT, 1-2h mechanical grinding | No solvent waste, energy-efficient | Scale limitations | 55-65% |
| Water as solvent | 70-80°C, 8-10h | Environmentally benign | Solubility issues | 50-60% |
| Recyclable heterogeneous catalysts | RT to 50°C, 4-6h | Catalyst recovery, reduced waste | Additional separation steps | 60-70% |
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. Research has shown that analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer lines . Such effects are often attributed to the presence of the cyano and amide functional groups, which may enhance interaction with biological targets.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide involves several key steps:
- Condensation Reactions :
- Functionalization :
Case Study 1: Anticancer Activity
A study published in ACS Omega explored the anticancer properties of similar compounds, revealing that modifications at the phenyl rings significantly impacted their efficacy against breast cancer cell lines. The presence of electron-withdrawing groups like chlorine enhanced potency by increasing lipophilicity and improving cellular uptake .
Case Study 2: Antimicrobial Efficacy
Research highlighted in PubChem indicated that certain derivatives of this compound exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships, noting that modifications to the methoxy groups influenced antibacterial effectiveness .
Mechanism of Action
The mechanism of action of (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes involved in disease processes.
Comparison with Similar Compounds
Ethoxy vs. Methoxy Substitution
- Compound A: (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxy-phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide Differs from the target compound by replacing the 5-methoxy group with 5-ethoxy. Impact: The ethoxy group increases lipophilicity (logP) and may enhance membrane permeability but could reduce metabolic stability due to steric bulk .
Halogen Positional Isomerism
- Compound B : (E)-3-[2-chlorophenyl]-N-(3-methoxypropyl)prop-2-enamide
Modifications to the Enamide Backbone
Cyano Group Replacement
- Compound C: (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Retains the cyano group but replaces the central phenyl ring with a furan-2-yl moiety.
Nitrophenyl Positional Isomerism
- Compound D: (E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide Differs by having a 4-nitrophenyl group instead of 2-nitrophenyl.
Variations in the Amide Substituent
Aromatic vs. Heteroaromatic Groups
- Compound E: (E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide Replaces N-(2-nitrophenyl) with N-(furan-2-ylmethyl). Impact: The furan-derived amide may reduce cytotoxicity but could limit binding to nitro-group-sensitive targets .
Fluorinated Analogues
- Compound F: (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Features a 3-chloro-4-fluorophenyl amide substituent and lacks the cyano group. Impact: Fluorination enhances metabolic stability and bioavailability but eliminates the cyano group’s electronic effects .
Structural and Physicochemical Comparison Table
Key Research Findings
- Steric and Electronic Effects : The 4-[(4-chlorophenyl)methoxy] group in the target compound creates significant steric hindrance, which may limit off-target interactions but complicate synthetic accessibility .
- Metabolic Considerations : Ethoxy-substituted derivatives (e.g., Compound A) show increased lipophilicity, correlating with improved cell permeability but higher metabolic liability .
Biological Activity
(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide insights into its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound's molecular formula is , characterized by several functional groups that contribute to its biological activity. The presence of chloro, methoxy, and cyano groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has shown that the compound may possess anticancer properties. In vitro studies indicated that certain derivatives can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, a related compound was noted to decrease cell migration and invasion in pancreatic ductal adenocarcinoma cells .
The biological activity of this compound can be attributed to its interaction with specific cellular pathways. It has been suggested that it acts as an EPAC (exchange proteins directly activated by cAMP) antagonist, which plays a crucial role in various physiological processes . This mechanism is particularly relevant in the context of cancer biology and metabolic disorders.
Case Studies
- Pancreatic Cancer : A study involving the treatment of pancreatic cancer cells with related compounds showed a significant reduction in cell viability and migration, indicating potential therapeutic applications .
- Bacterial Infections : Another study highlighted the antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting its utility in treating bacterial infections .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 µM | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 16.69 - 78.23 µM | Disruption of fungal cell membrane |
| Anticancer | Pancreatic cancer cell lines | IC50 values not specified | Induction of apoptosis |
| EPAC inhibition | Various cellular models | Not applicable | Blockade of cAMP-mediated signaling |
Q & A
Q. Table 1: Comparative Reaction Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | K₂CO₃ | NaH |
| Yield | 65% | 78% |
| Purity (HPLC) | 95% | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
